

# 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one chemical properties

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## Compound of Interest

Compound Name: 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B598240

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## Technical Guide: 2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of **2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its properties, synthesis, and safety, offering a valuable resource for professionals in research and development.

## Core Chemical Properties

**2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one** is a substituted benzothiazole derivative. The presence of the bromine atom and the ketone functional group makes it a versatile intermediate for further chemical modifications.

Property	Value	Source
CAS Number	1201633-72-8	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNOS	[1][2][3]
Molecular Weight	232.1 g/mol	[1][2][3]
Synonyms	2-Bromo-5,6-dihydro-4H-benzothiazol-7-one, 7(4H)-Benzothiazolone, 2-bromo-5,6-dihydro-, 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one	[2]

## Physicochemical Data

The following table summarizes the available and predicted physical properties of the compound. It is important to note that some of these values are computational predictions and should be confirmed through experimental analysis.

Property	Value	Notes	Source
Appearance	White to light yellow solid	---	[2]
Boiling Point	335.4 ± 11.0 °C	Predicted	[2]
Density	1.763 ± 0.06 g/cm <sup>3</sup>	Predicted	[2]
pKa	-0.20 ± 0.20	Predicted	[2]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	---	[2]

## Synthesis Protocol

The synthesis of **2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one** can be achieved from 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one. The following protocol is based on a reported synthetic route.[1][3]

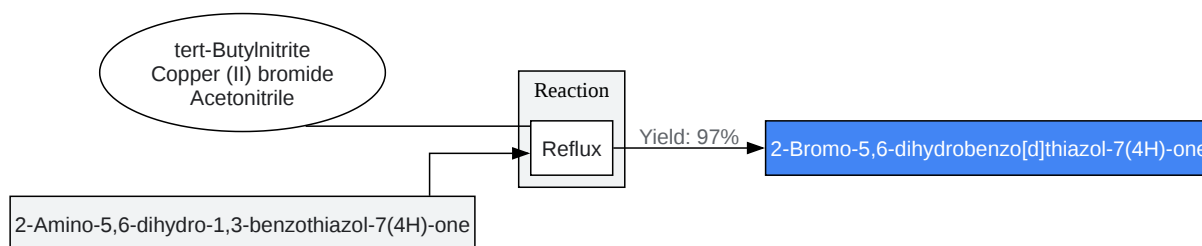
#### Reaction:

- Starting Material: 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- Reagents: tert-Butylnitrite, Copper (II) bromide
- Solvent: Acetonitrile
- Conditions: Reflux
- Yield: 97%[\[1\]](#)[\[3\]](#)

#### Detailed Experimental Protocol:

- To a solution of 2-Amino-5,6-dihydro-1,3-benzothiazol-7(4H)-one in acetonitrile, add Copper (II) bromide.
- Add tert-Butylnitrite to the mixture.
- Heat the reaction mixture to reflux.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Isolate the crude product by filtration.
- Purify the crude product by recrystallization or column chromatography to obtain **2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one**.

## Synthesis Workflow



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Caption: Synthesis of **2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one**.

## Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one** is not widely available in the public domain. Researchers are advised to acquire this data on their own synthesized or purchased samples for confirmation of structure and purity.

## Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one** is classified with the following hazards:

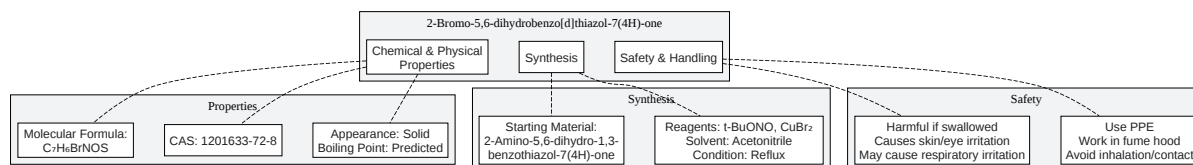
- Signal Word: Warning[2]
- Hazard Statements:
  - H302: Harmful if swallowed.[2]
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2]
  - H335: May cause respiratory irritation.[2]

- Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Logical Relationship Diagram



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Caption: Key aspects of **2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one**.

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## References

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- 2. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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